molecular formula C13H7FN2O2 B5678638 5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione

5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione

Cat. No.: B5678638
M. Wt: 242.20 g/mol
InChI Key: UGUWWRUEAKGPHX-UHFFFAOYSA-N
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Description

5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione is a heterocyclic compound that features a fused isoindole-1,3-dione core with a fluorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione typically involves the condensation of a phthalic anhydride derivative with a primary amine, followed by cyclization and functionalization steps. One common method involves the reaction of 5-fluorophthalic anhydride with 4-aminopyridine under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is then subjected to cyclization by heating, often in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase product yields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorine or pyridine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted isoindole-1,3-diones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interfere with cell proliferation pathways.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In cancer cells, it may interfere with signaling pathways that regulate cell growth and division, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-pyridin-3-ylisoindole-1,3-dione
  • 5-Fluoro-2-pyridin-2-ylisoindole-1,3-dione
  • 5-Fluoro-2-pyridin-5-ylisoindole-1,3-dione

Uniqueness

Compared to similar compounds, 5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione exhibits unique properties due to the specific positioning of the fluorine atom and the pyridine ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

5-fluoro-2-pyridin-4-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-8-1-2-10-11(7-8)13(18)16(12(10)17)9-3-5-15-6-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWWRUEAKGPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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